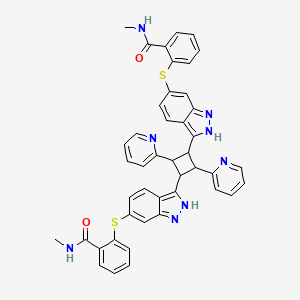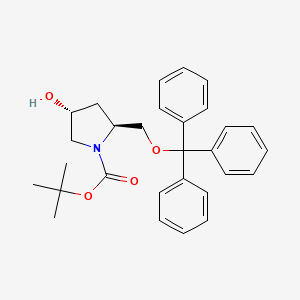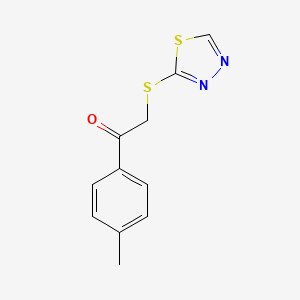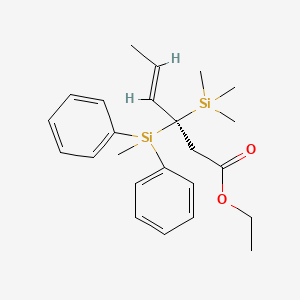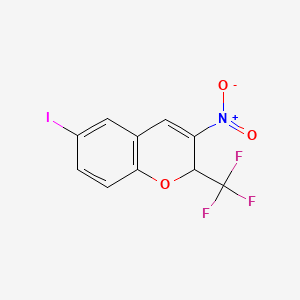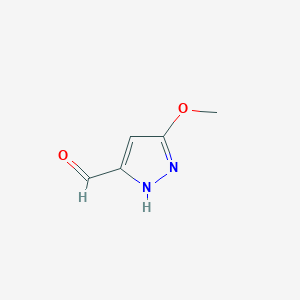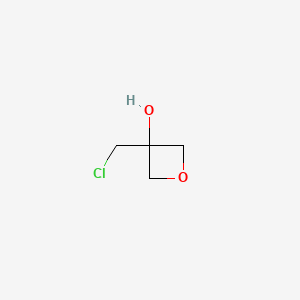
3-(Chloromethyl)oxetan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)oxetan-3-ol is an organic compound featuring a four-membered oxetane ring with a chloromethyl group and a hydroxyl group attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of epichlorohydrin with a suitable nucleophile under basic conditions. For instance, the reaction of epichlorohydrin with 2-bromobenzoic acid in the presence of tetrabutylammonium bromide as a catalyst can yield oxetan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethyl)oxetan-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, while reduction can yield different alcohol derivatives.
Ring-Opening Reactions: The oxetane ring is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and carboxylates for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted oxetane derivatives can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Different alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)oxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a valuable scaffold in drug design due to its stability and ability to modulate physicochemical properties of drug molecules.
Materials Science: Oxetane derivatives are used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: The compound can be used as a building block for synthesizing biologically active molecules.
Industrial Applications: Potential use in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)oxetan-3-ol depends on its specific application. In medicinal chemistry, the oxetane ring can influence the binding affinity and selectivity of drug molecules to their targets. The chloromethyl group can participate in covalent bonding with biological macromolecules, potentially leading to the inhibition of enzyme activity or modulation of receptor function .
Vergleich Mit ähnlichen Verbindungen
3,3-Bis(chloromethyl)oxetane: Another oxetane derivative with two chloromethyl groups, used in the synthesis of energetic materials.
3-Methyloxetane: A simpler oxetane derivative with a methyl group, used in various organic synthesis applications.
3-Nitrooxetane: An oxetane derivative with a nitro group, used in the synthesis of energetic materials.
Uniqueness: 3-(Chloromethyl)oxetan-3-ol is unique due to the presence of both a chloromethyl and a hydroxyl group on the oxetane ring
Eigenschaften
Molekularformel |
C4H7ClO2 |
|---|---|
Molekulargewicht |
122.55 g/mol |
IUPAC-Name |
3-(chloromethyl)oxetan-3-ol |
InChI |
InChI=1S/C4H7ClO2/c5-1-4(6)2-7-3-4/h6H,1-3H2 |
InChI-Schlüssel |
GTQYXOLRWWGXBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


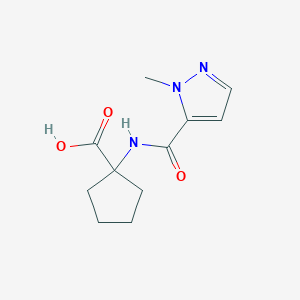
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)



